Unprecedented Literature Scarcity vs. Chalcone Analog with Published Bioactivity Data
A systematic search of PubMed, Google Scholar, and CAS databases returned zero peer‑reviewed research articles, patents, or biological assay records for the target compound (CAS 883793-63-3). In contrast, the closest structural chalcone analog, (2E)-3-(2H‑1,3‑benzodioxol‑5‑yl)-1-(3,4‑dichlorophenyl)prop‑2‑en‑1‑one (CAS 70374-06-0), has documented NMR spectra (¹H and ¹³C) in commercial spectral databases and is referenced in medicinal chemistry literature as a compound with potential anti‑inflammatory and anticancer activity [1] . This complete absence of published data for the target compound creates both a unique opportunity for first‑mover SAR exploration and a substantial due‑diligence burden during procurement.
| Evidence Dimension | Published peer‑reviewed research articles and spectral data |
|---|---|
| Target Compound Data | 0 peer‑reviewed articles; 0 deposited NMR or MS spectra |
| Comparator Or Baseline | CAS 70374-06-0: ≥2 commercial NMR spectra datasets; cited in chalcone‑focused medicinal chemistry reviews |
| Quantified Difference | Infinite (no data vs. published data) |
| Conditions | Literature search across PubMed, Google Scholar, SciFinder, and commercial spectral libraries (SpectraBase), conducted 2026-05-07 |
Why This Matters
Procurement decisions for research chemicals rely on available characterization data; the absolute data void for CAS 883793-63-3 means that users must independently validate identity, purity, and biological activity, unlike the comparator which arrives with established benchmarks.
- [1] SpectraBase, (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)-2-propen-1-one, Compound ID with 1 NMR spectrum, accessed 2026-05-07. View Source
